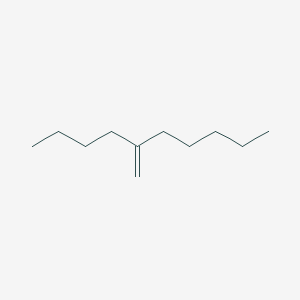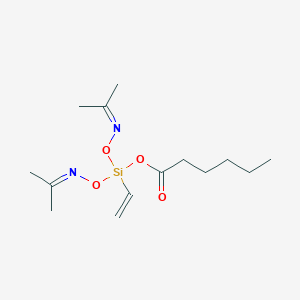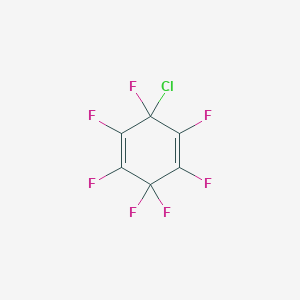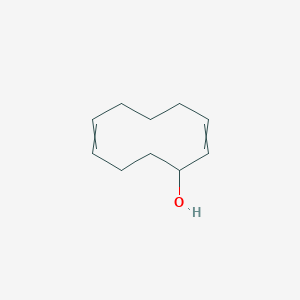
Benzoic acid;2-(ethoxymethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(ethoxymethoxy)ethanol is an organic compound that combines the properties of benzoic acid and 2-(ethoxymethoxy)ethanol Benzoic acid is a simple aromatic carboxylic acid, while 2-(ethoxymethoxy)ethanol is an ether-alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(ethoxymethoxy)ethanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-(ethoxymethoxy)ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The final product is often purified using techniques like fractional distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(ethoxymethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
Benzoic acid;2-(ethoxymethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of benzoic acid;2-(ethoxymethoxy)ethanol involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ether and alcohol groups can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-(Ethoxymethoxy)ethanol: An ether-alcohol used as a solvent and intermediate in organic synthesis.
Phenoxyethanol: An ether-alcohol with antimicrobial properties, commonly used as a preservative.
Uniqueness
Benzoic acid;2-(ethoxymethoxy)ethanol combines the properties of both benzoic acid and 2-(ethoxymethoxy)ethanol, making it unique in its ability to participate in a wide range of chemical reactions. Its dual functional groups allow for diverse applications in various fields, from chemistry to medicine.
Properties
CAS No. |
62254-42-6 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzoic acid;2-(ethoxymethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C5H12O3/c8-7(9)6-4-2-1-3-5-6;1-2-7-5-8-4-3-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
InChI Key |
XWIQGTXXZPEPGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14548296.png)

![Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate](/img/structure/B14548320.png)
![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)









